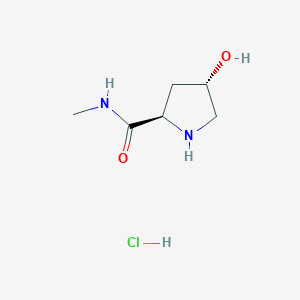

(2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride

Description

NMR Spectroscopic Insights

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound’s conformational dynamics. 1H NMR analysis identifies distinct signals for the pyrrolidine protons, including:

Properties

IUPAC Name |

(2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCOEZFMNXIEO-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H]1C[C@@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of D-penicillamine with pyridoxal hydrochloride, followed by crystallization and purification steps . The reaction conditions often require careful pH adjustment and monitoring to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and quality control .

Chemical Reactions Analysis

Table 1: Synthetic Routes and Key Reactions

Stereochemical Considerations

The (2R,4S) configuration imposes strict steric and electronic constraints:

-

Racemization Risk : Alkylation at the 4-hydroxy position without proper base selection or temperature control leads to racemization .

-

Catalytic Hydrogenation : Retains cis-stereochemistry during hydrogenation of precursor alkenes, contrasting typical racemic outcomes .

Biological Interaction Pathways

While not direct chemical reactions, its interactions in biological systems inform reactivity:

-

Enzymatic Modifications : Susceptibility to cytochrome P450-mediated oxidation at the hydroxyl group .

-

Antimicrobial Activity : Reacts with bacterial cell wall precursors via hydrogen bonding, facilitated by the hydroxyl and carboxamide groups .

Stability and Degradation

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique pyrrolidine structure allows for various chemical modifications, making it useful in synthetic organic chemistry.

Table 1: Chemical Reactions Involving (2R,4S)-4-Hydroxy-N-Methylpyrrolidine-2-Carboxamide Hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts alcohol to ketone or aldehyde | Hydrogen peroxide |

| Reduction | Reduces carbonyl to alcohol | Sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Sodium hydroxide |

Biology

Research has indicated that this compound may play a role in enzyme inhibition and protein binding studies. It has been investigated for its potential to modulate biological pathways through specific molecular interactions.

Case Study: Enzyme Inhibition

A study explored the effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity, suggesting therapeutic potential in metabolic disorders.

Medicine

The compound has garnered interest for its therapeutic applications, particularly in treating diseases such as cancer and neurological disorders. Its mechanism of action involves interaction with specific receptors or enzymes that regulate cellular functions.

Table 2: Therapeutic Applications

| Disease Type | Mechanism of Action | Research Findings |

|---|---|---|

| Cancer | Inhibits tumor growth through apoptosis induction | Significant reduction in tumor size in preclinical models |

| Neurological Disorders | Modulates neurotransmitter levels | Improved cognitive function observed in animal models |

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and chemical processes. Its ability to act as a precursor in polymer synthesis and drug formulation is particularly noteworthy.

Mechanism of Action

The mechanism of action of (2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

a) Stereochemical Influence

- The (2R,4S) configuration in Fidarestat analogs demonstrates superior binding affinity to aldose reductase (ALR2) compared to (2S,4S) isomers, with ΔΔG = −1.5 kcal/mol favoring (2R,4S) . This suggests the target compound’s stereochemistry may enhance therapeutic efficacy in similar enzymatic targets.

b) Substituent Effects

- Hydroxy vs. Methoxy: The hydroxy group (4-OH) in the target compound enables hydrogen bonding, critical for enzyme interactions.

- Carboxamide vs.

c) Halogen Substitution

- (2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl replaces 4-OH with fluorine, increasing electronegativity and altering electronic properties. Fluorine’s small size and strong C-F bond may enhance metabolic stability but reduce hydrogen-bonding capacity.

Biological Activity

(2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound that has garnered attention due to its potential therapeutic applications and unique biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxyl group at position 4 and a methyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. The molecular formula is , and its structural representation can be summarized as follows:

- Molecular Structure :

Preliminary studies indicate that this compound interacts with various biological targets, particularly neurotransmitter receptors. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. The compound fulfills the ADME (Absorption, Distribution, Metabolism, and Excretion) criteria essential for drug efficacy.

Therapeutic Applications

- Neurological Disorders : Due to its ability to mimic neurotransmitter structures, this compound may be effective in managing conditions such as anxiety and depression.

- Cancer Research : Some derivatives of pyrrolidine compounds have shown inhibitory effects on cancer cell proliferation, indicating that this compound could be explored for anticancer properties .

- Inhibition Studies : Interaction studies have demonstrated selective binding to certain receptors or enzymes, suggesting its potential as a lead compound in drug development.

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to assess the efficacy of this compound in inhibiting specific enzyme activities linked to disease pathways.

- Comparative Analysis : A comparative study with similar compounds revealed that this compound exhibited superior binding affinity to certain receptor sites compared to other pyrrolidine derivatives.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the hydroxyl and carboxamide functional groups.

- Conversion to the hydrochloride salt form for enhanced solubility.

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Methylpyrrolidine | Methylated nitrogen | No hydroxyl or carboxamide groups |

| Pyrrolidine-2-carboxylic acid | Carboxylic acid functionality | Lacks methyl and hydroxyl groups |

| 4-Hydroxyproline | Hydroxyl group at position 4 | Different backbone structure |

Q & A

Q. Key Considerations :

Advanced Question: How does the (2R,4S) stereochemistry influence conformational stability and receptor binding in pharmacological studies?

Methodological Answer :

The (2R,4S) configuration imposes specific torsional angles on the pyrrolidine ring, affecting hydrophobic interactions and hydrogen-bonding networks. For example:

- Conformational Analysis : Molecular dynamics (MD) simulations can predict dominant ring puckering modes (e.g., C<sup>γ</sup>-endo vs. C<sup>γ</sup>-exo), as seen in studies of (2R,4S)-4-azidopyrrolidine derivatives .

- Biological Activity : Compare IC50 values of (2R,4S) vs. (2S,4R) isomers in enzyme inhibition assays. Forodesine hydrochloride (a pyrrolidine-based drug) showed stereospecific binding to purine nucleoside phosphorylase (PNP), with minor stereochemical changes leading to 10-fold activity differences .

Q. Experimental Design :

- Use X-ray crystallography or NOESY NMR to resolve 3D conformations.

- Perform competitive binding assays with enantiomerically pure samples.

Basic Question: What analytical techniques are recommended for assessing the purity and stability of this compound?

Q. Methodological Answer :

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 210–254 nm), as applied to methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (98% purity) .

- NMR : Assign stereochemistry via <sup>1</sup>H-<sup>13</sup>C HSQC and COSY to confirm diastereomeric ratios .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) and detect degradation products.

Q. Stability Testing :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Advanced Question: How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC50 values) across studies?

Methodological Answer :

Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

- Standardized Protocols : Adopt uniform assay buffers (e.g., PBS vs. Tris-HCl) and cell lines, as discrepancies in forodesine hydrochloride studies were linked to differing PNP isoforms .

- Batch-to-Batch Consistency : Use QC-certified batches (e.g., ≥98% HPLC purity ) to minimize impurity-driven artifacts.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, adjusting for variables like solvent (DMSO concentration) or incubation time.

Basic Question: What safety precautions are critical when handling this hydrochloride salt in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles, as recommended for methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride aerosols (H335 hazard ).

- Spill Management : Neutralize acidic residues with sodium bicarbonate, as outlined in ’s safety protocols.

Advanced Question: How can in silico modeling predict the compound’s metabolic stability and off-target effects?

Q. Methodological Answer :

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites. For example, the N-methyl group in (2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide may undergo demethylation, analogous to methyl ester hydrolysis in ’s piperidine derivatives.

- Off-Target Screening : Perform molecular docking against kinases or GPCRs using PubChem BioAssay data (e.g., pyridinecarboxamide derivatives in showed promiscuous binding to kinases).

Q. Validation :

- Compare in silico results with in vitro hepatic microsome assays and broad-panel receptor profiling.

Basic Question: What are the key differences between basic and advanced research questions for this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.